The synthesis of 2'-Carboxy-4-dimethylamino-2-hydroxy-5'-nitrobenzophenone typically involves multiple steps. A common synthetic route includes:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.
The molecular structure of 2'-Carboxy-4-dimethylamino-2-hydroxy-5'-nitrobenzophenone can be described in terms of its functional groups and stereochemistry:
The three-dimensional arrangement of these groups influences its reactivity and interaction with biological systems. The compound's structure can be represented using SMILES notation as CN(C)c1ccc(C(=O)c2cc(ccc2C(=O)O)[N+](=O)[O-])c(O)c1
.
The chemical reactivity of 2'-Carboxy-4-dimethylamino-2-hydroxy-5'-nitrobenzophenone includes:
The mechanism of action for 2'-Carboxy-4-dimethylamino-2-hydroxy-5'-nitrobenzophenone primarily revolves around its ability to absorb UV radiation and convert it into non-harmful energy forms. This property makes it valuable in applications such as:
Key physical and chemical properties of 2'-Carboxy-4-dimethylamino-2-hydroxy-5'-nitrobenzophenone include:
These properties influence its handling, storage, and application in various formulations.
The applications of 2'-Carboxy-4-dimethylamino-2-hydroxy-5'-nitrobenzophenone are diverse:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4